Cas no 16441-29-5 (2-(3-Methylphenyl)-1,3-thiazol-4-ylacetic Acid)
16441-29-5 structure
Product Name:2-(3-Methylphenyl)-1,3-thiazol-4-ylacetic Acid
Numero CAS:16441-29-5
MF:C12H11NO2S
MW:233.286241769791
MDL:MFCD06655842
CID:211643
PubChem ID:4962419
Update Time:2025-04-19
2-(3-Methylphenyl)-1,3-thiazol-4-ylacetic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2-(m-Tolyl)thiazol-4-yl)acetic acid
- [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
- 2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID
- 4-Thiazoleacetic acid,2-(3-methylphenyl)-
- AC1NLQLS
- AC1Q2GZ9
- AG-E-14226
- CTK8F2383
- MolPort-002-469-024
- STL303264
- 2-[2-(3-methylphenyl)thiazol-4-yl]acetic acid
- 2-[2-(3-methylphenyl)-4-thiazolyl]acetic acid
- 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethanoic acid
- DTXSID40407094
- FT-0684002
- EN300-13410
- MFCD06655842
- Z90122772
- AKOS004911029
- 2-(2-(m-Tolyl)thiazol-4-yl)aceticacid
- 4-thiazoleacetic acid, 2-(3-methylphenyl)-
- SR-01000068804
- SR-01000068804-1
- CS-0308821
- 16441-29-5
- LS-04944
- ALBB-015867
- G32264
- 2-(3-Methylphenyl)-1,3-thiazol-4-ylacetic Acid
-
- MDL: MFCD06655842
- Inchi: 1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
- Chiave InChI: DLMICSWBTHJZTQ-UHFFFAOYSA-N
- Sorrisi: S1C=C(CC(=O)O)N=C1C1C=CC=C(C)C=1
Proprietà calcolate
- Massa esatta: 232.0433
- Massa monoisotopica: 232.043224
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 254
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 81.3
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.287
- Punto di ebollizione: 440.4°Cat760mmHg
- Punto di infiammabilità: 220.1°C
- PSA: 53.02
2-(3-Methylphenyl)-1,3-thiazol-4-ylacetic Acid Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
2-(3-Methylphenyl)-1,3-thiazol-4-ylacetic Acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 065195-500mg |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid |
16441-29-5 | 500mg |
$237.00 | 2023-09-10 | ||
| Chemenu | CM372482-1g |
2-(2-(m-Tolyl)thiazol-4-yl)acetic acid |
16441-29-5 | 95%+ | 1g |
$359 | 2022-12-31 | |
| abcr | AB409561-500 mg |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid |
16441-29-5 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB409561-1 g |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid |
16441-29-5 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB409561-5 g |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid |
16441-29-5 | 5g |
€907.00 | 2023-04-24 | ||
| TRC | M358643-5mg |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic Acid |
16441-29-5 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M358643-10mg |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic Acid |
16441-29-5 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M358643-50mg |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic Acid |
16441-29-5 | 50mg |
$ 95.00 | 2022-06-03 | ||
| Alichem | A059005870-5g |
2-(2-(m-Tolyl)thiazol-4-yl)acetic acid |
16441-29-5 | 95% | 5g |
$828.40 | 2022-04-02 | |
| Enamine | EN300-13410-0.1g |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid |
16441-29-5 | 95% | 0.1g |
$62.0 | 2023-02-09 |
2-(3-Methylphenyl)-1,3-thiazol-4-ylacetic Acid Letteratura correlata
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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